molecular formula C18H18F2N2O3 B2866605 N-(2,4-difluorobenzyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide CAS No. 2034391-98-3

N-(2,4-difluorobenzyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide

Cat. No. B2866605
CAS RN: 2034391-98-3
M. Wt: 348.35
InChI Key: SLUYEYXRJXEMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorobenzyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, also known as DFP-10917, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.

Scientific Research Applications

Supramolecular Chemistry and Inorganic-Organic Hybrid Materials

Isonicotinamide, a structural component related to the chemical , has been utilized as a supramolecular reagent in the synthesis of various Cu(II) complexes. These compounds have been synthesized to create a family of inorganic–organic hybrid materials that display principal supramolecular motifs of infinite 1-D chains. This research demonstrates the potential of utilizing isonicotinamide derivatives in the creation of supramolecular structures, highlighting the ability to form consistent structures even in the presence of structurally disruptive molecules. This aspect of research underscores the potential of N-(2,4-difluorobenzyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide in the field of supramolecular chemistry and the development of novel hybrid materials (Aakeröy et al., 2003).

Co-crystal Formation and Structural Engineering

The use of isonicotinamide in exploring the structural landscape of co-crystals, such as the 1:1 benzoic acid: isonicotinamide co-crystal, has shown that the acid-pyridine heterosynthon can act as a "molecular" module. This research provides insight into the ability of isonicotinamide derivatives to engage in strong intermolecular interactions, leading to the formation of co-crystals with potential applications in pharmaceuticals and materials science. The findings also indicate that modifications in the chemical structure can significantly affect the energy and stability of the resulting co-crystals (Dubey & Desiraju, 2014).

Enzyme Inhibition for Therapeutic Applications

Research has also focused on the synthesis and evaluation of isonicotinamide derivatives as enzyme inhibitors, particularly targeting xanthine oxidase (XO). The introduction of specific functional groups to the N-phenylisonicotinamide scaffold, such as a tetrazole moiety, has been found to enhance the inhibitory activity against XO, suggesting potential therapeutic applications in treating diseases like gout. This illustrates the relevance of structural modification in isonicotinamide derivatives, including N-(2,4-difluorobenzyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, for the development of novel pharmaceutical agents (Zhang et al., 2019).

properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3/c19-14-2-1-13(16(20)10-14)11-22-18(23)12-3-6-21-17(9-12)25-15-4-7-24-8-5-15/h1-3,6,9-10,15H,4-5,7-8,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUYEYXRJXEMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.